molecular formula C41H68O14 B600220 Cyclosiversioside F CAS No. 83207-58-3

Cyclosiversioside F

Numéro de catalogue B600220
Numéro CAS: 83207-58-3
Poids moléculaire: 784.97
Clé InChI: QMNWISYXSJWHRY-AUJDEUPOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyclosiversioside F (CSF) is a paramount multi-functional saponin separated from the roots of the food-medicinal herb Astragali Radix . It possesses a broad spectrum of bioactivities, including lowering blood lipid and glucose, alleviating insulin resistance, relieving adipocytes inflammation, and anti-apoptosis .

Applications De Recherche Scientifique

Summary of Application

Cyclosiversioside F (CSF) is a multi-functional saponin isolated from the roots of the food-medicinal herb Astragali Radix . It has a broad spectrum of bioactivities, including lowering blood lipid and glucose levels, alleviating insulin resistance, relieving adipocyte inflammation, and anti-apoptosis . The therapeutic potential of CSF in obesity and related disorders has been gradually explored and has become a hot research topic .

Results or Outcomes

CSF has shown promise in treating obesity and obesity-induced complications, such as diabetes mellitus, diabetic nephropathy, cardiovascular and cerebrovascular diseases, and non-alcoholic fatty liver disease . In one study, CSF application significantly down-regulated high glucose-induced Akt phosphorylation in mesangial cells and enhanced Ca 2+ influx, suggesting that CSF protected these cells from high glucose-induced damage by suppressing the NADPH oxidase/ROS/Akt pathway .

Diabetes Mellitus Treatment

Summary of Application

Diabetes Mellitus (DM) is a metabolic disorder characterized by chronic hyperglycemia. CSF has shown potential in treating DM and its complications . It may attenuate β-cell dysfunction, adipocyte inflammation, insulin resistance, and impaired glucose intake triggered by DM .

Results or Outcomes

CSF might alleviate physiological damages triggered by obesity, hypertension, and other complications by interfering with PI3K/Akt-centered signaling pathways .

Treatment of Diabetic Complications

Summary of Application

CSF possesses promising therapeutic effects against a series of complications, including nephropathy, cardiomyopathy, diabetic retinopathy (DR), diabetic foot ulcer, angiopathy, neuropathy, intervertebral disc degeneration, hepatopathy, and gestational diabetes .

Results or Outcomes

CSF has shown potential in alleviating the physiological damages caused by these complications .

Cardiovascular and Cerebrovascular Diseases Treatment

Summary of Application

Cardiovascular and cerebrovascular diseases are common complications of obesity and diabetes. CSF has shown potential in treating these diseases .

Results or Outcomes

CSF might alleviate physiological damages triggered by these diseases by interfering with PI3K/Akt-centered signaling pathways .

Non-Alcoholic Fatty Liver Disease Treatment

Summary of Application

Non-alcoholic fatty liver disease is another complication of obesity. CSF has shown potential in treating this disease .

Results or Outcomes

CSF might alleviate physiological damages triggered by this disease by interfering with PI3K/Akt-centered signaling pathways .

Safety And Hazards

While specific safety and hazard data for Cyclosiversioside F is not available in the resources, it’s important to note that any substance, including natural compounds, should be handled with appropriate safety measures to prevent unnecessary exposure or harm .

Orientations Futures

The therapeutic potential of Cyclosiversioside F in obesity and relevant disorders has been gradually explored and has become a hot research topic . The aim is to promote the development of Cyclosiversioside F as a functional food and provide references for its clinical application in obesity-related disorders therapy .

Propriétés

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H68O14/c1-35(2)24(54-33-29(48)26(45)20(44)17-51-33)9-11-41-18-40(41)13-12-37(5)31(39(7)10-8-25(55-39)36(3,4)50)19(43)15-38(37,6)23(40)14-21(32(35)41)52-34-30(49)28(47)27(46)22(16-42)53-34/h19-34,42-50H,8-18H2,1-7H3/t19-,20+,21-,22+,23-,24-,25+,26-,27+,28-,29+,30+,31-,32-,33-,34+,37+,38-,39-,40-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNWISYXSJWHRY-AUJDEUPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@@]6(CC[C@@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H68O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347884
Record name Astragaloside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Astramembrannin I

CAS RN

83207-58-3
Record name Astragaloside A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83207-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Astragaloside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083207583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Astragaloside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASTRAGALOSIDE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A592W8XKE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
41
Citations
S Qin, J Chen, K Zhong, D Li, C Peng - International Journal of Molecular …, 2023 - mdpi.com
… Cyclosiversioside F (CSF) is one of the most paramount ingredients separated from the functional food Astragalus mongholicus, which possesses various bioactivities, such as anti-…
Number of citations: 7 www.mdpi.com
RU Umarova, AN Svechnikova, ND Abdullaev… - Chemistry of Natural …, 1984 - Springer
… formation of the known glycoside cyclosiversioside F (III) -- … siversioside D (I) and cyclosiversioside F (III). The chemical … the iSC NMR spectrum of cyclosiversioside F (III) the …
Number of citations: 5 link.springer.com
RP Mamedova, MA Agzamova, MI Isaev - Chemistry of natural …, 2001 - Springer
… It is the 16-O-acetyl derivative of cyclosiversioside F. The synthetic scheme consists of … cyclosiversioside F (1) and partial deacetylation of the resulting octaacetate of cyclosiversioside F (…
Number of citations: 2 link.springer.com
VN Syrov, ZA Khushbaktova… - … Symposium on the …, 2019 - researchgate.net
… Among the local plant species of the genus Astragalus, cycloartan glycosides (cyclosiversioside F, cycloorbicoside G, etc.) have been identified that improve the processes of oxidative …
Number of citations: 1 www.researchgate.net
AN Svechnikova, RU Umarova, ND Abdullaev… - Chemistry of Natural …, 1983 - Springer
… We may note that in the ~SC NMR spectrum of cyclosiversioside F (II) the anomeric carbon atom CI' and Cl" of the xylopyranoside and glycopyranoside residues resonate at 107.4 and …
Number of citations: 5 link.springer.com
IM Isaev, MA Agzamova, MI Isaev - Chemistry of Natural Compounds, 2012 - Springer
… Examples of these are cyclosiversioside D, the monoacetyl derivative of cyclosiversioside F, and several other derivatives of cyclosiversioside F. Antiviral and antitumor activity and low …
Number of citations: 6 link.springer.com
ZA Khushbaktova, VN Syrov - Ukrainskii Biokhimicheskii Zhurnal …, 1993 - europepmc.org
… Administration of cycloartane (askendoside D-10 mg/kg, cyclosiversioside F-25 mg/kg) and heart glycosides (strophanthin K-0.36 mg/kg, celanide-1 mg/kg) for 3-10 days is found to …
Number of citations: 3 europepmc.org
KT Nzamatdinovich, UK Kuanishbaevich… - Austrian Journal of …, 2022 - cyberleninka.ru
… 13 mg cyclosiversioside F (2) had been hydrolyzed according to above method and had 5 mg of cyclosiversigenin (5). In hydrolysate, paper chromatography comparison with authentic …
Number of citations: 2 cyberleninka.ru
TK Naubeev, KK Uteniyazov, VV Kachala… - Chemistry of Natural …, 2007 - Springer
… [4] mp 257-258C); compound 4, C41H68O14, mp 262-264C, 0.00024%, was identified as cyclosiversioside F (lit. [4] mp 260-261C). …
Number of citations: 7 link.springer.com
NA Agzamova, MI Isaev, MB Gorovits… - Chemistry of Natural …, 1986 - Springer
… The monoside (If) had been obtained previously in the hydrolysis of cyclosiversioside F and askendoside D [2, 3]. This is the first time that it has been described as a native glycoside. …
Number of citations: 9 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.